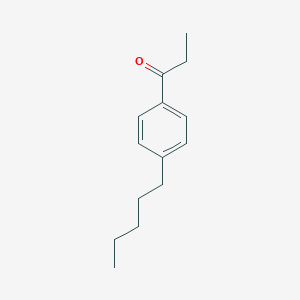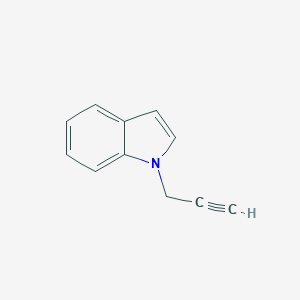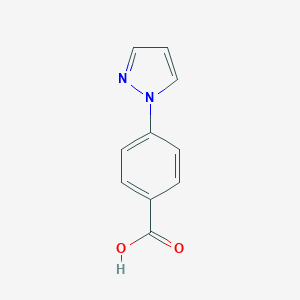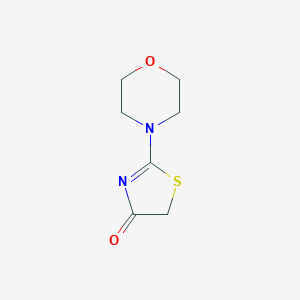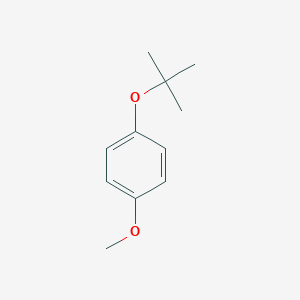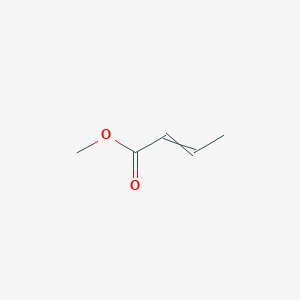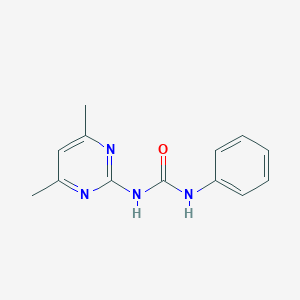
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-, is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly used in scientific research for its various properties and applications.
Mécanisme D'action
Urea acts as a protein denaturant by disrupting the non-covalent interactions between proteins. It also modifies proteins by reacting with amino groups, resulting in the formation of carbamoyl derivatives. Urea's chaotropic properties enable it to disrupt the hydrophobic interactions between proteins and water molecules, allowing for the purification of proteins.
Effets Biochimiques Et Physiologiques
Urea has various biochemical and physiological effects on living organisms. In humans, urea is produced in the liver as a byproduct of protein metabolism and excreted by the kidneys. High levels of urea in the blood can indicate kidney dysfunction. Urea is also used in the treatment of skin conditions such as psoriasis and eczema due to its moisturizing properties.
Avantages Et Limitations Des Expériences En Laboratoire
Urea has several advantages for lab experiments, including its low cost, high solubility in water, and compatibility with various techniques such as chromatography and electrophoresis. However, urea can also interfere with certain assays and may cause protein aggregation at high concentrations.
Orientations Futures
There are several future directions for the use of urea in scientific research. One area of interest is the development of new methods for protein purification using urea derivatives. Another area of interest is the use of urea in the development of new cryoprotectants for biological samples. Additionally, the use of urea in the treatment of various diseases such as cancer and Alzheimer's disease is an active area of research.
In conclusion, urea is a versatile compound with various applications in scientific research. Its properties and applications make it a valuable tool for protein purification, modification, and analysis. Further research into the use of urea and its derivatives may lead to new discoveries in the fields of medicine and biotechnology.
Méthodes De Synthèse
Urea can be synthesized by reacting cyanamide with aniline in the presence of a catalyst such as sulfuric acid. The reaction produces urea as a white crystalline solid with a melting point of 132-135°C.
Applications De Recherche Scientifique
Urea has various applications in scientific research, including its use as a protein denaturant, a reagent for protein modification, and a chaotropic agent for protein purification. It is also used as a source of nitrogen in microbiological media and as a cryoprotectant for biological samples.
Propriétés
Numéro CAS |
16018-69-2 |
|---|---|
Nom du produit |
Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl- |
Formule moléculaire |
C13H14N4O |
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
1-(4,6-dimethylpyrimidin-2-yl)-3-phenylurea |
InChI |
InChI=1S/C13H14N4O/c1-9-8-10(2)15-12(14-9)17-13(18)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15,16,17,18) |
Clé InChI |
MPVBQYNJWXEWMM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=CC=C2)C |
Autres numéros CAS |
16018-69-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



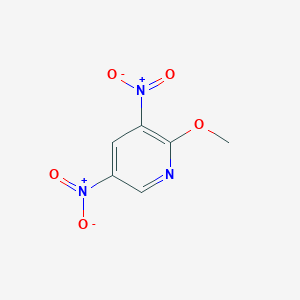
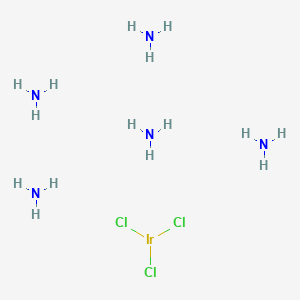
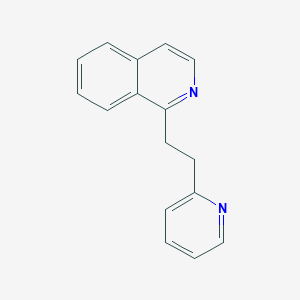



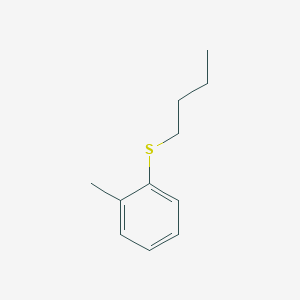
![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)
